molecular formula C6H8ClN3O B1465816 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine CAS No. 1981-45-9

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

Cat. No.: B1465816
CAS No.: 1981-45-9
M. Wt: 173.6 g/mol
InChI Key: JEOBFTOIMFEXNK-UHFFFAOYSA-N
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Description

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CAS 1981-45-9) is a functionalized pyrimidine derivative of interest in chemical synthesis and drug discovery research. This compound has the molecular formula C 6 H 8 ClN 3 O and a molecular weight of 173.60 g/mol . Pyrimidines are a fundamental class of heterocyclic compounds with wide-ranging significance in medicinal chemistry. They are known as key components in nucleic acids and are explored for various pharmaceutical applications, including use as anti-inflammatory, anti-microbial, and anti-viral agents . This particular molecule features both a chloro and an amine substituent on the pyrimidine ring, making it a versatile and valuable multifunctionalized scaffold for further chemical exploration. The chloro group is a common handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to introduce diverse structural motifs . The presence of the (methoxymethyl) group can influence the electronic properties of the ring and offers additional sites for modification. As a specialized chemical building block, this compound is primarily used by researchers in academic and industrial settings to create novel compounds for screening and development. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-chloro-2-(methoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOBFTOIMFEXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981-45-9
Record name 6-chloro-2-(methoxymethyl)pyrimidin-4-amine
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Preparation Methods

Two-Step Synthesis via 4-Amino-6-chloropyrimidine Intermediate

A reliable method involves two major steps:

Step 1: Synthesis of 4-amino-6-chloropyrimidine

  • React 4,6-dichloropyrimidine with ammonia or primary amines under atmospheric pressure.
  • Conditions: Temperature maintained between 30–60 °C.
  • Reaction monitored by HPLC to ensure residual 4,6-dichloropyrimidine is below 0.1% (peak area).
  • After completion, solid-liquid separation and drying yield the intermediate 4-amino-6-chloropyrimidine.

Step 2: Alkoxylation at the 2-position

  • The intermediate is then reacted with an alcohol (e.g., methanol or methoxymethyl derivatives) in the presence of an alkaline catalyst.
  • Reflux conditions facilitate substitution of the chlorine at the 2-position with the methoxymethyl group.
  • The reaction mixture is cooled to crystallize the product.
  • Vacuum drying at approximately 60 °C yields the final compound with high purity (>99%) and good yield (~89%).
Parameter Details
Starting material 4,6-Dichloropyrimidine
Step 1 reagent Ammonia or primary amine
Step 1 conditions 30–60 °C, atmospheric pressure
Step 1 monitoring HPLC (residual <0.1%)
Step 2 reagent Alcohol (methanol/methoxymethyl)
Step 2 catalyst Alkaline catalyst
Step 2 conditions Reflux, then cooling for crystallization
Final yield ~89.4%
Purity (HPLC) >99%

This method is noted for its simplicity, environmental friendliness, low cost, and suitability for industrial scale production.

Alternative Method Using 4,6-Dichloro-2-(methylthio)pyrimidine

Another approach involves:

  • Starting from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Stepwise substitution of the 4-position chlorine with amino groups using amines in the presence of strong bases such as sodium hexamethyldisilazide (NaHMDS).
  • Subsequent oxidation of the methylthio group to sulfonyl derivatives.
  • Final displacement of the 6-chlorine with (R)-2-(methoxymethyl)pyrrolidine hydrochloride or related nucleophiles under mild heating (around 50 °C).

This method includes:

  • Use of solvents like tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP).
  • Reaction times ranging from 8 to 12 hours.
  • Purification by column chromatography.
Step Reagents/Conditions Outcome/Yield
Amination at 4-position Amine + NaHMDS in THF, 0 °C to RT, 8 h High yield (up to 91%)
Oxidation of methylthio group Oxone reagent Sulfonyl intermediate
Chlorine displacement at 6-position (R)-2-(methoxymethyl)pyrrolidine HCl + DIPEA, THF, 50 °C Final product, moderate yield (~47%)

This synthetic route is suitable for generating derivatives and analogs of the target compound and allows for structural modifications at multiple positions.

Analytical and Characterization Data

  • Reaction progress is monitored by HPLC and TLC.
  • Purity is confirmed by HPLC with residual starting material below 0.1%.
  • Structural confirmation by ^1H NMR and ^13C NMR spectroscopy.
  • Mass spectrometry (HRMS) confirms molecular weight and composition.
  • Typical NMR chemical shifts for the final compound include signals corresponding to aromatic protons, methoxymethyl group, and amino substituents.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
1 4,6-Dichloropyrimidine Ammonia, Alcohol, Alkaline catalyst 30–60 °C (amination), reflux (alkoxylation) 89.4 >99 Industrially scalable, green method
2 4,6-Dichloro-2-(methylthio)pyrimidine Amines, NaHMDS, Oxone, DIPEA 0 °C to RT (amination), 50 °C (chlorine displacement) 47–91 High Allows derivative synthesis

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of new materials and chemicals.

Chemical Reactions
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine can participate in several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines and thiols.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, which are essential for constructing biaryl compounds.

Biology

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further research in cancer therapeutics.

Medicine

Pharmaceutical Development
this compound is utilized as a precursor in the development of pharmaceutical agents targeting a range of diseases. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.

Industry

Agrochemicals
This compound plays a role in the synthesis of agrochemicals, including herbicides and pesticides. Its effectiveness in targeting specific biological pathways makes it valuable for agricultural applications.

Unique Attributes

The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from related compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, including interactions with nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 2 and 4, impacting lipophilicity (clogP), molecular weight (MW), and electronic properties.

Compound Name Substituent (Position 2) Substituent (Position 4) MW (g/mol) clogP Key Properties/Biological Activity
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Methoxymethyl –NH₂ 173.60 ~1.8* Moderate polarity; untested activity
6-Chloro-2-(methylthio)pyrimidin-4-amine Methylthio (–SCH₃) –NH₂ 191.67 2.51 High hA2A receptor affinity (0.22 nM)
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine Difluoromethyl (–CF₂H) –NH₂ 178.56 ~1.5 Enhanced metabolic stability (predicted)
6-Chloro-N-methylpyrimidin-4-amine –H –NHCH₃ 143.59 ~1.2 Reduced steric hindrance
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-dichlorobenzyl)pyrimidin-4-amine Piperazino-ethoxycarbonyl –N-(2,4-dichlorobenzyl) 482.30 ~3.5 CCR4 antagonist activity; high MW

*Estimated clogP based on methoxymethyl’s contribution.

Key Observations:
  • Bulkier Groups: Piperazino-ethoxycarbonyl derivatives (MW > 450) exhibit higher clogP (~3.5) and are tailored for receptor binding but may face bioavailability challenges .

Structure-Activity Relationship (SAR) Insights

  • Position 2 :
    • Methoxymethyl (–CH₂OCH₃): Balances lipophilicity and hydrogen-bonding capacity. Less potent than methylthio in A2A antagonism but may offer better solubility.
    • Methylthio (–SCH₃): Superior receptor affinity due to sulfur’s electronic effects and hydrophobic interactions .
    • Difluoromethyl (–CF₂H): Enhances metabolic stability, critical for in vivo efficacy .
  • Position 4 : –NH₂ vs. –N-(benzyl): Benzyl substitution (e.g., in CCR4 antagonists) improves target engagement but increases MW and synthetic complexity .

Biological Activity

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests various mechanisms of action that may contribute to its therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C7H9ClN4O, with a molecular weight of 188.63 g/mol. Its structural features include a chloro substituent at the 6-position and a methoxymethyl group at the 2-position of the pyrimidine ring.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Enzyme Inhibition : Pyrimidine derivatives often inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : These compounds may act as modulators of key receptors in cellular signaling pathways, which can affect tumor growth and immune responses.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown potent inhibitory effects on tumor cell proliferation with IC50 values in the nanomolar range.

CompoundIC50 (μM)TargetReference
This compoundTBDTumor Cells
Compound A0.126MDA-MB-231 TNBC Cells
Compound B0.87–12.91MCF-7 Cells

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been noted in several studies. For example, compounds derived from pyrimidines have been shown to reduce pro-inflammatory cytokines in vitro, suggesting a possible therapeutic application in inflammatory diseases.

Case Studies

  • In Vivo Studies : In a study involving mice models, administration of pyrimidine derivatives resulted in significant reductions in tumor sizes compared to control groups. The study highlighted the compound's ability to modulate immune responses and inhibit angiogenesis.
  • Toxicity Assessment : Safety profiles were assessed using acute toxicity tests on healthy mice. Results indicated no significant adverse effects at high doses (up to 2000 mg/kg), suggesting favorable safety margins for further development.

Q & A

Q. Assays :

  • Binding Affinity : SPR or FP assays for kinase targets (e.g., Src/Abl).
  • Cellular Activity : Measure IC50 in cancer cell lines (e.g., HCT-116) .

Counter-Screens : Test selectivity against off-target kinases (e.g., EGFR, VEGFR) .

Table 2: Example Screening Data

DerivativeKinase IC50 (nM)clogPSolubility (µM)
6b 0.222.5112.4
6c 0.453.128.7

Q. What crystallographic techniques resolve ambiguities in pyrimidine tautomerism?

  • Method : Single-crystal X-ray diffraction (SC-XRD) at 100 K with SHELXL refinement. For this compound, data-to-parameter ratios >10 ensure accurate bond-length analysis (e.g., C-Cl = 1.74 Å, C-N = 1.34 Å) .

Data Contradiction Analysis

Q. Why do some studies report inconsistent yields in pyrimidine amination?

  • Key Factors :
  • Base Choice : NaHMDS gives higher yields (85–91%) than K2CO3 (50–60%) due to stronger deprotonation .
  • Solvent Effects : THF favors SNAr mechanisms, while DMSO accelerates side reactions (e.g., hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
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6-Chloro-2-(methoxymethyl)pyrimidin-4-amine

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